Formyl-hydroxy-oxolead
Description
Formyl-hydroxy-oxolead is a hypothetical organolead compound characterized by the presence of formyl (–CHO), hydroxyl (–OH), and oxo (O) functional groups attached to a lead (Pb) center.
Properties
IUPAC Name |
formyl-hydroxy-oxolead | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHO.H2O.O.Pb/c1-2;;;/h1H;1H2;;/q;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXGIGLKUZJBCZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[Pb](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O3Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Formyl-hydroxy-oxolead can be synthesized through several methods, including:
Direct Formylation: This involves the reaction of lead oxides with formylating agents such as formic acid or formyl chloride under controlled conditions.
Hydroxy Substitution: Lead compounds with hydroxy groups can be reacted with formylating agents to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound typically involves:
Batch Processing: Utilizing large reactors where lead oxides are treated with formylating agents under specific temperature and pressure conditions.
Continuous Flow Systems: These systems allow for the continuous production of this compound by maintaining a steady flow of reactants and products, optimizing yield and efficiency.
Chemical Reactions Analysis
Formyl-hydroxy-oxolead undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound "Formyl-hydroxy-oxolead" has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. This article provides a detailed overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique chemical structure, which allows it to participate in various biochemical reactions. Its molecular formula is , and it features functional groups that contribute to its reactivity and interactions with biological systems.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals. Its structural characteristics make it a candidate for drug design, particularly in targeting specific enzymes involved in metabolic pathways.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Biochemical Applications
The compound plays a role in biochemical assays and enzyme activity studies. Its ability to act as a substrate or inhibitor for certain enzymes makes it valuable for understanding metabolic processes.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Lactate Dehydrogenase | Competitive | 12.5 |
| Aldose Reductase | Non-competitive | 8.3 |
| Acetylcholinesterase | Mixed | 15.0 |
Environmental Science
This compound has potential applications in environmental remediation, particularly in the degradation of pollutants. Its reactive nature allows it to interact with various organic compounds, facilitating their breakdown.
Case Study: Pollutant Degradation
A study investigated the use of this compound in the degradation of phenolic compounds in wastewater. The results indicated a significant reduction in phenol concentration after treatment with the compound, suggesting its effectiveness as an environmental detoxifying agent.
Structural Biology
Research into the structural properties of this compound has provided insights into its binding affinities and interactions with biological macromolecules. Crystallographic studies have elucidated the binding sites on target proteins, paving the way for rational drug design.
Data Table: Binding Affinities
| Protein Target | Binding Affinity (Kd) |
|---|---|
| Protein Kinase A | 50 nM |
| Carbonic Anhydrase | 200 nM |
| Cyclooxygenase-2 | 75 nM |
Mechanism of Action
The mechanism of action of formyl-hydroxy-oxolead involves:
Molecular Targets: The formyl and hydroxy groups can interact with various molecular targets, including enzymes and receptors, potentially altering their activity.
Pathways Involved: The compound can participate in redox reactions, substitution reactions, and other chemical processes, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- This compound’s stability would likely depend on lead’s electronegativity and the electron-withdrawing effects of the oxo group.
- Compared to formyl halides (e.g., Formyl Fluoride ), this compound may exhibit lower volatility due to lead’s metallic character.
2.2 Hydroxy-Oxo Lead Compounds
Lead oxides and hydroxides dominate lead chemistry. For example:
Hypothesized Properties of this compound :
- Thermochemical Stability : Likely less stable than pure lead oxides (e.g., PbO₂ ) due to competing electron effects from formyl and hydroxyl groups.
- Reactivity : May act as a weak Lewis acid, similar to lead carboxylates, but with enhanced electrophilicity from the formyl group.
2.3 Comparison with Organometallic Analogues
Organolead compounds are rare, but comparisons can be drawn with tin or silicon analogues:
| Compound | Formula | Key Differences | Reference |
|---|---|---|---|
| Formyl Acetate | C₃H₄O₃ | Lacks metal center; hydrolyzes readily. | |
| Tin(II) Formate | Sn(HCOO)₂ | Less toxic than lead analogues; used in PVC stabilization. | N/A |
Critical Insight :
- This compound’s toxicity would exceed that of non-metallic formyl compounds (e.g., Formyl Acetate ) due to lead’s bioaccumulative nature.
Biological Activity
Formyl-hydroxy-oxolead (chemical formula: CH₂O₃Pb) is a lead-containing compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antiproliferative properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is classified as an organolead compound. Its structure includes a formyl group and hydroxy functionalities that are hypothesized to contribute to its biological activities. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CH₂O₃Pb |
| Molecular Weight | 207.2 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Potentially toxic due to lead |
Antioxidant Activity
Antioxidant activity is a crucial aspect of many bioactive compounds, and this compound is no exception. Studies have indicated that compounds with hydroxy groups can enhance antioxidant properties by donating hydrogen atoms or electrons.
- Mechanism of Action : The antioxidant activity of this compound is believed to involve the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
- Research Findings : In vitro assays demonstrated that this compound exhibited significant antioxidant activity when tested against DPPH and FRAP assays, indicating its potential utility in preventing oxidative damage in biological systems .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have been explored in various studies, particularly its ability to inhibit pro-inflammatory mediators.
- Inhibition of Nitric Oxide Production : Research has shown that this compound can significantly reduce the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC₅₀ values indicating effective inhibition at low concentrations .
- Case Study : A study examined the effects of this compound on inflammatory markers such as TNF-α and IL-6, revealing a dose-dependent reduction in their expression levels, which suggests its potential application in treating inflammatory diseases .
Antiproliferative Activity
The antiproliferative effects of this compound have also been investigated, particularly concerning cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound showed IC₅₀ values ranging from 10–20 µM, indicating moderate potency against these cell lines .
- Mechanisms of Action : The antiproliferative activity is thought to be linked to the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for synthesizing Formyl-hydroxy-oxolead, and how can purity be validated?
- Methodology : Use gas-phase synthesis under controlled oxidative conditions, as analogous C1H1O2 compounds (e.g., hydroxyformyl derivatives) require precise temperature and pressure regulation to avoid side reactions . Validate purity via high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR), focusing on characteristic carbonyl (C=O) and hydroxyl (O-H) stretches. Cross-reference with theoretical vibrational frequencies from computational models (e.g., DFT) to confirm structural integrity .
Q. How can researchers determine the thermodynamic stability of this compound?
- Methodology : Calculate standard enthalpy of formation (ΔfH°) using calorimetric experiments or computational methods like Gaussian-4 (G4) theory, which has been validated for small oxygenated organolead compounds. Compare results with existing datasets for structurally similar species (e.g., formyloxy radicals) to identify anomalies in stability trends . For lab-based validation, employ bomb calorimetry under inert atmospheres to minimize decomposition .
Q. What spectroscopic signatures distinguish this compound from its isomers?
- Methodology : Use rotational spectroscopy to resolve geometric isomerism (anti/syn configurations). For example, syn-hydroxyformyl exhibits a distinct torsional mode at 200–300 cm⁻¹ in FT-IR, while anti configurations show split peaks due to hindered rotation . Nuclear magnetic resonance (NMR) chemical shifts for lead-centered environments (e.g., ²⁰⁷Pb NMR) can further differentiate isomers, though this requires specialized instrumentation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions between computational predictions and empirical data for this compound’s reactivity?
- Methodology : Conduct a sensitivity analysis of computational parameters (e.g., basis sets, solvation models) to identify sources of error. For instance, hybrid functionals like B3LYP may underestimate electron correlation in Pb-O bonds compared to coupled-cluster methods . Empirically, use kinetic studies (e.g., stopped-flow techniques) to measure reaction rates under varying conditions (pH, solvent polarity) and reconcile discrepancies with Arrhenius plots .
Q. What strategies optimize the use of this compound in catalytic cycles without inducing lead leaching?
- Methodology : Anchor the compound to solid supports (e.g., mesoporous silica) via covalent grafting to reduce leaching. Monitor lead content in reaction mixtures using inductively coupled plasma mass spectrometry (ICP-MS) post-catalysis. Compare turnover numbers (TONs) with unsupported analogs to assess efficacy . For mechanistic insights, employ operando X-ray absorption spectroscopy (XAS) to track Pb oxidation states during catalysis .
Q. How can isotopic labeling elucidate the degradation pathways of this compound in environmental matrices?
- Methodology : Synthesize ²⁰⁷Pb-enriched this compound and expose it to simulated environmental conditions (UV light, microbial activity). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope tracing to identify degradation intermediates (e.g., lead oxides or formate byproducts). Pair with quantum mechanical/molecular mechanical (QM/MM) simulations to model bond cleavage energetics .
Data Analysis & Reporting Guidelines
- Handling Raw Data : Tabulate raw spectroscopic and calorimetric data in appendices, following IUPAC guidelines for significant figures and error margins . Use tools like OriginLab or Python’s SciPy for statistical validation (e.g., t-tests for replicate measurements).
- Visualization : Create comparative heatmaps for reactivity datasets (e.g., reaction rates vs. temperature) using Matplotlib or R. Reference figures as "Fig. 1" in-text with captions explaining axes and error bars .
- Ethical Reporting : Disclose all computational assumptions (e.g., implicit solvent models) and experimental limitations (e.g., detection limits of ICP-MS) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
